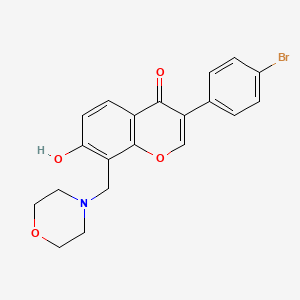

3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFGMZQPOFOIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

Attachment of the morpholinylmethyl group: This step involves the reaction of the chromen-4-one derivative with morpholine in the presence of a suitable base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with receptors on the cell surface or within cells to modulate their signaling pathways.

DNA interaction: Binding to DNA and affecting gene expression or DNA replication processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Chromen-4-one Derivatives

Key Observations:

Bromine’s electronegativity may influence electron density on the chromen-4-one core, affecting reactivity .

R8 Substituents: The morpholin-4-ylmethyl group in the target compound balances solubility (via the oxygen atom) and moderate lipophilicity. Comparatively, piperazinylmethyl (–4) and piperidinylmethyl () groups lack oxygen, reducing hydrogen-bonding capacity. Azepanylmethyl () introduces a larger, flexible ring, which may affect binding pocket interactions . Glucopyranosyl (3'-Hydroxy Puerarin) significantly enhances hydrophilicity and bioavailability but may limit membrane permeability .

Functional Group Synergy: The 7-hydroxy group in the target compound and analogues (e.g., Genistein, –6) is critical for hydrogen bonding with biological targets. Its absence in ’s nitro/methylamino derivative alters electronic properties and hydrogen-bonding networks .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

*Estimated using fragment-based methods.

Key Findings:

- Lipophilicity : The target compound’s LogP (~3.2) reflects a balance between the lipophilic bromophenyl and hydrophilic morpholine groups, favoring membrane permeability over purely polar (e.g., 3'-Hydroxy Puerarin) or highly lipophilic (e.g., trifluoromethyl-containing) analogues .

- Solubility : Morpholine’s oxygen improves aqueous solubility compared to piperazine/piperidine derivatives (–6), though less than glycosylated compounds (–14). DMSO solubility is critical for in vitro assays .

Structural and Crystallographic Insights

- Hydrogen Bonding : The target compound’s 7-hydroxy and morpholine groups likely form intermolecular H-bonds, akin to ’s N–H⋯O interactions, stabilizing crystal packing or target binding .

- Conformational Flexibility : Morpholine’s six-membered ring offers moderate rigidity, contrasting with the flexible azepane ring () or rigid trifluoromethyl groups (–4) .

Biological Activity

3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic compound that belongs to the chromenone class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a bromophenyl group, a hydroxy group, and a morpholinylmethyl group attached to the chromenone core. The molecular formula is , and its molecular weight is approximately 373.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values against different cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 10.0 |

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In a model of induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines highlights its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.